3-(furan-2-yl)-1H-pyrazole-4-carbonitrile
Overview
Description
The compound “3-(2-Furyl)-1H-pyrazole-4-carbonitrile” is a heterocyclic compound containing a pyrazole ring and a furyl group. Pyrazole is a five-membered ring with three carbon atoms and two nitrogen atoms. The furyl group is a five-membered ring with four carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of “3-(2-Furyl)-1H-pyrazole-4-carbonitrile” would likely show the pyrazole ring attached to the furyl group at the 3-position and a nitrile group (-CN) at the 4-position of the pyrazole ring .Chemical Reactions Analysis
Again, while specific reactions involving “3-(2-Furyl)-1H-pyrazole-4-carbonitrile” are not available, compounds containing pyrazole rings are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reactions with acids and bases .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-(2-Furyl)-1H-pyrazole-4-carbonitrile” would depend on its specific structure. These properties could include its melting and boiling points, solubility in various solvents, and reactivity with other chemicals .Mechanism of Action
Target of Action
The primary targets of 3-(furan-2-yl)-1H-pyrazole-4-carbonitrile are yeast-like fungi such as Candida albicans, and bacteria like Escherichia coli and Staphylococcus aureus . These organisms are common pathogens, causing a variety of infections in humans. The compound demonstrates good antimicrobial activity against these targets .
Mode of Action
It’s known that the compound is synthesized through a process of hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions . The resulting products of this reaction are reactive electrophilic species that demonstrate antimicrobial activity .
Biochemical Pathways
Given its antimicrobial activity, it can be inferred that the compound likely interferes with essential biochemical processes in the target organisms, such as cell wall synthesis, protein synthesis, or dna replication, leading to their inhibition and eventual death .
Result of Action
The primary result of the action of this compound is the inhibition of growth and proliferation of the target organisms . This is evidenced by its demonstrated antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(furan-2-yl)-1H-pyrazole-4-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O/c9-4-6-5-10-11-8(6)7-2-1-3-12-7/h1-3,5H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVYQUUVFIYOEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=NN2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001273963 | |
Record name | 3-(2-Furanyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001273963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1008428-33-8 | |
Record name | 3-(2-Furanyl)-1H-pyrazole-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1008428-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Furanyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001273963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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